![molecular formula C12H11N5S2 B1344474 4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1030430-60-4](/img/structure/B1344474.png)
4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Schiff Bases Formation: The compound has been used as a precursor for the synthesis of Schiff base derivatives, showcasing its reactivity and potential in forming structurally diverse molecules with potential applications in various fields (Mobinikhaledi et al., 2010).
- Structural Characterization: The chemical structure and properties of the compound have been characterized using methods like IR spectroscopy, 1H NMR, 13C NMR, and elemental analyses. This indicates its stability and the feasibility of its use in further chemical transformations (Orhan et al., 2012).
Pharmaceutical Research
- Antimicrobial Activity: Derivatives of the compound have been synthesized and shown to possess significant antimicrobial properties, making them potential candidates for drug development and other applications in health sciences (Bayrak et al., 2009).
- Pharmacological Studies: The compound has been used as a base structure for the synthesis of various derivatives, some of which have been evaluated for their antimicrobial and antitubercular activities. This reflects its importance in the field of medicinal chemistry and drug design (Dave et al., 2007).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: The compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness suggests its utility in protecting metals from corrosion, which is crucial in extending the lifespan of metal structures and components in various industries (Orhan et al., 2012).
properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-2-6-17-10(15-16-12(17)18)9-8(13)7-4-3-5-14-11(7)19-9/h2-5H,1,6,13H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGVGQPOSSEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)


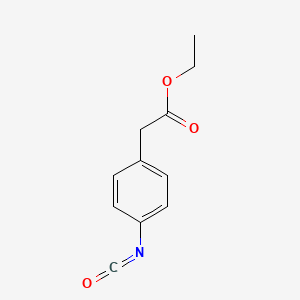
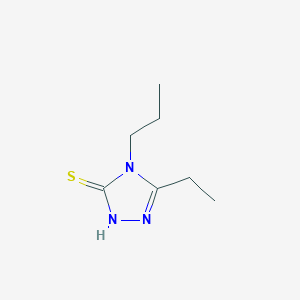
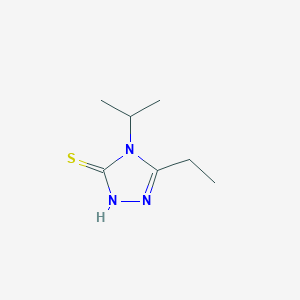
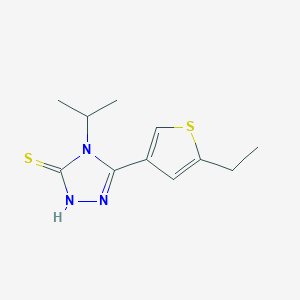
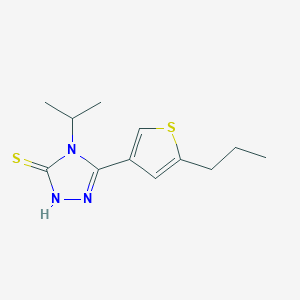


![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)
